molecular formula C24H18Br2N2O3 B11554823 N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11554823
M. Wt: 542.2 g/mol
InChI Key: LZFMEJZMHOXFMQ-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features an anthracene moiety linked to a hydrazide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of anthracene-9-carbaldehyde with 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydrazide group can form covalent bonds with proteins, affecting their activity and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMOPHENOXY)ACETOHYDRAZIDE
  • N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both bromine and methoxy substituents on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biomolecules and materials, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18Br2N2O3

Molecular Weight

542.2 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H18Br2N2O3/c1-30-22-12-17(25)11-21(26)24(22)31-14-23(29)28-27-13-20-18-8-4-2-6-15(18)10-16-7-3-5-9-19(16)20/h2-13H,14H2,1H3,(H,28,29)/b27-13+

InChI Key

LZFMEJZMHOXFMQ-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.